molecular formula C9H16N2O B102372 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one CAS No. 16620-84-1

3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one

Cat. No. B102372
CAS RN: 16620-84-1
M. Wt: 168.24 g/mol
InChI Key: BSRKEGXLHDDNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "octahydropyrido[1,2-d][1,4]diazepin-2-one" or "OPD" for short. OPD is a heterocyclic compound that contains a diazepine ring fused with a pyridine ring.

Mechanism Of Action

The mechanism of action of OPD is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. OPD has been shown to modulate the activity of various enzymes, including monoamine oxidase and acetylcholinesterase. OPD has also been shown to bind to various receptors in the brain, including the dopamine and serotonin receptors.

Biochemical And Physiological Effects

OPD has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that OPD can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that OPD can improve cognitive function and reduce symptoms of depression and anxiety. OPD has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

OPD has several advantages for use in lab experiments, including its high stability and low toxicity. However, OPD is a challenging compound to synthesize, and it may not be readily available in large quantities. Additionally, OPD has a complex structure, which may make it difficult to study its mechanism of action.

Future Directions

There are several future directions for research on OPD. One area of research is the development of new synthetic methods for OPD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of OPD, which may provide insights into its potential therapeutic applications. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of OPD in animal models. Finally, there is a need for more studies to investigate the potential applications of OPD in materials science, including its use as a building block for the synthesis of novel materials.

Synthesis Methods

OPD can be synthesized through various methods, including the reduction of 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine-2,6-dione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1,2-diaminopyridine with cyclohexanone in the presence of a reducing agent. The synthesis of OPD is a challenging process that requires careful optimization of reaction conditions to obtain high yields.

Scientific Research Applications

OPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, OPD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, OPD has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems. In materials science, OPD has been used as a building block for the synthesis of novel polymers and materials.

properties

CAS RN

16620-84-1

Product Name

3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one

InChI

InChI=1S/C9H16N2O/c12-9-7-8-3-1-2-5-11(8)6-4-10-9/h8H,1-7H2,(H,10,12)

InChI Key

BSRKEGXLHDDNPM-UHFFFAOYSA-N

SMILES

C1CCN2CCNC(=O)CC2C1

Canonical SMILES

C1CCN2CCNC(=O)CC2C1

synonyms

1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one

Origin of Product

United States

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